molecular formula C8H6ClN5O2 B3038072 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole CAS No. 727675-31-2

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole

Cat. No.: B3038072
CAS No.: 727675-31-2
M. Wt: 239.62 g/mol
InChI Key: GRCATVOONKYEQC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole is a chemical compound known for its unique structural properties and potential applications in various fields. It features a tetrazole ring attached to a chlorinated nitrophenyl group, making it a compound of interest in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with sodium azide under acidic conditions. The process can be summarized as follows:

    Starting Material: 5-chloro-2-methyl-4-nitroaniline.

    Reagent: Sodium azide.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The reaction mixture is heated to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 1-(5-chloro-2-methyl-4-aminophenyl)-1H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation: 1-(5-chloro-2-carboxy-4-nitrophenyl)-1H-tetrazole.

Scientific Research Applications

1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-nitroaniline: A precursor in the synthesis of 1-(5-chloro-2-methyl-4-nitrophenyl)-1H-tetrazole.

    1-(5-chloro-2-methyl-4-aminophenyl)-1H-tetrazole: A reduction product of the compound.

    1-(5-chloro-2-carboxy-4-nitrophenyl)-1H-tetrazole: An oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of a tetrazole ring and a chlorinated nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methyl-4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c1-5-2-8(14(15)16)6(9)3-7(5)13-4-10-11-12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCATVOONKYEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=NN=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238555
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727675-31-2
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727675-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methyl-4-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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